molecular formula C14H17N3O4S2 B2602934 Ethyl 2-(4-((4-((ethoxycarbonyl)methyl)-2,5-thiazolyl)amino)-3,5-thiazolyl)acetate, 95% CAS No. 1210656-27-1

Ethyl 2-(4-((4-((ethoxycarbonyl)methyl)-2,5-thiazolyl)amino)-3,5-thiazolyl)acetate, 95%

Cat. No. B2602934
CAS RN: 1210656-27-1
M. Wt: 355.43
InChI Key: YMFPLRZWNDJFTP-UHFFFAOYSA-N
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Description

This compound is likely a derivative of ethyl [(ethoxycarbonyl)(methyl)amino]acetate . It contains thiazole rings, which are aromatic rings with one sulfur atom and one nitrogen atom. Thiazoles are often used in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of thiazole rings and an ethyl [(ethoxycarbonyl)(methyl)amino]acetate group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the thiazole rings and the ethyl [(ethoxycarbonyl)(methyl)amino]acetate group. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole rings and the ethyl [(ethoxycarbonyl)(methyl)amino]acetate group. For example, ethyl acetate has a boiling point of 75 - 78 °C and is highly flammable .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many thiazole derivatives have biological activity and are used in pharmaceuticals .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Ethyl acetate, for example, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and may cause serious eye irritation and drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-3-20-11(18)5-9-7-22-13(15-9)17-14-16-10(8-23-14)6-12(19)21-4-2/h7-8H,3-6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFPLRZWNDJFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=NC(=CS2)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-((4-((ethoxycarbonyl)methyl)-2,5-thiazolyl)amino)-3,5-thiazolyl)acetate, 95%

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